Payload Potency: DXd Demonstrates ~7-Fold Higher Topoisomerase I Inhibition Than SN-38
The DXd payload within (1R)-deruxtecan exhibits an IC50 of 0.31 μM for topoisomerase I inhibition . In contrast, the clinically relevant comparator SN-38 (active metabolite of irinotecan) shows an IC50 of 2.3 μg/mL in the same enzyme inhibition assay using topoisomerase I obtained from SUIT-2 cells [1].
| Evidence Dimension | Topoisomerase I inhibition (IC50) |
|---|---|
| Target Compound Data | 0.31 μM (DXd payload) |
| Comparator Or Baseline | SN-38: 2.3 μg/mL (~5.9 μM, calculated based on MW 392.4) |
| Quantified Difference | Approximately 19-fold higher potency on a molar basis; approximately 7.4-fold higher on a mass basis (2.3 / 0.31) |
| Conditions | Topoisomerase I enzyme inhibition assay, SUIT-2 cell-derived enzyme |
Why This Matters
Higher intrinsic payload potency enables lower dosing requirements in ADC formulations and may translate to improved therapeutic index.
- [1] Anjiechem. Exatecan (DX-8951) Datasheet. Exatecan and SN-38 inhibited topoisomerase activity with IC50 values of 0.82 and 2.3 μg/mL, respectively. View Source
